molecular formula C14H20N2O4 B1463362 Ethyl 6-((boc-amino)methyl)nicotinate CAS No. 951624-36-5

Ethyl 6-((boc-amino)methyl)nicotinate

Cat. No.: B1463362
CAS No.: 951624-36-5
M. Wt: 280.32 g/mol
InChI Key: FZCCJDFBEPGMHS-UHFFFAOYSA-N
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Description

Ethyl 6-((boc-amino)methyl)nicotinate is a chemical compound with the CAS Number: 951624-36-5 and a linear formula of C14H20N2O4 . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is ethyl 6-{[(tert-butoxycarbonyl)amino]methyl}nicotinate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O4/c1-5-19-12(17)10-6-7-11(15-8-10)9-16-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,18) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 280.32 . It is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Crystallography

Research in crystallography has highlighted the molecular structures and bonding characteristics of related ethyl nicotinate compounds. For instance, studies on ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and ethyl 2-methylsulfanyl-6-[(triphenylphosphoranylidene)amino]nicotinate reveal insights into their bond lengths, molecular conformations, and crystal structures, demonstrating the importance of such compounds in understanding molecular interactions and crystal engineering (Cobo, Glidewell, Low, & Orozco, 2008).

Antimicrobial Activity

Nicotinate derivatives have been explored for their antimicrobial properties. A study on the synthesis and antibacterial activity of a series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, starting from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides, shows that such compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

Pharmacological Applications

Nicotinate derivatives have also been studied for their potential in pharmacological applications. For example, research on the retinoprotective effects of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate in a rat model of retinal ischemia–reperfusion highlights the therapeutic potential of nicotinate compounds in improving retinal microcirculation and resistance to ischemia (Peresypkina et al., 2020).

Safety and Hazards

The safety information for Ethyl 6-((boc-amino)methyl)nicotinate includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

ethyl 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-5-19-12(17)10-6-7-11(15-8-10)9-16-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCCJDFBEPGMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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